molecular formula C12H5BrO3S B12894957 3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione CAS No. 64215-75-4

3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione

Cat. No.: B12894957
CAS No.: 64215-75-4
M. Wt: 309.14 g/mol
InChI Key: DIJSOTFJUIYLKX-UHFFFAOYSA-N
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Description

3-(Benzo[b]thiophen-3-yl)-4-bromofuran-2,5-dione is a heterocyclic compound that features both a benzothiophene and a bromofuran moiety Benzothiophene is a sulfur-containing aromatic compound, while bromofuran is a furan ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[b]thiophen-3-yl)-4-bromofuran-2,5-dione can be achieved through several methods. One common approach involves the reaction of benzothiophene derivatives with bromofuran derivatives under specific conditions. For instance, an aryne reaction with alkynyl sulfides can be used to synthesize benzothiophene derivatives . This method involves the nucleophilic attack of sulfur or carbon on electrophilic aryne intermediates, followed by ring closure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[b]thiophen-3-yl)-4-bromofuran-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products or hydrogenated derivatives.

    Substitution: Various substituted benzothiophene-furan derivatives.

Scientific Research Applications

3-(Benzo[b]thiophen-3-yl)-4-bromofuran-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-4-bromofuran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzothiophene derivatives have been shown to inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[b]thiophen-3-yl)-4-bromofuran-2,5-dione is unique due to its combination of benzothiophene and bromofuran moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

64215-75-4

Molecular Formula

C12H5BrO3S

Molecular Weight

309.14 g/mol

IUPAC Name

3-(1-benzothiophen-3-yl)-4-bromofuran-2,5-dione

InChI

InChI=1S/C12H5BrO3S/c13-10-9(11(14)16-12(10)15)7-5-17-8-4-2-1-3-6(7)8/h1-5H

InChI Key

DIJSOTFJUIYLKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C3=C(C(=O)OC3=O)Br

Origin of Product

United States

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